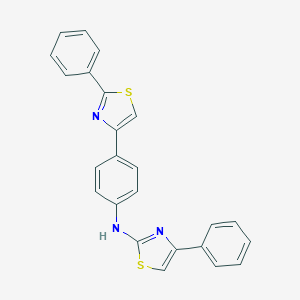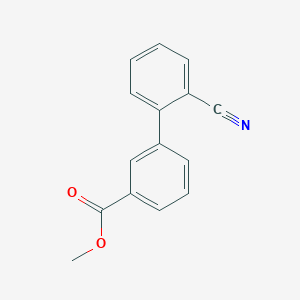
Methyl 3-(2-cyanophenyl)benzoate
Overview
Description
“Methyl 3-(2-cyanophenyl)benzoate” is an organic compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .
Synthesis Analysis
The synthesis of cyanoacetamides, which include compounds like “Methyl 3-(2-cyanophenyl)benzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-cyanophenyl)benzoate” includes a total of 32 bonds. There are 20 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 nitrile(s) (aromatic) .Chemical Reactions Analysis
“Methyl 3-(2-cyanophenyl)benzoate” can participate in various chemical reactions. Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“Methyl 3-(2-cyanophenyl)benzoate” is characterized by a light, sweet scent akin to that of fruits and flowers . It is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Scientific Research Applications
Hydrogenation Catalyst
- Field : Chemistry
- Application : Methyl Benzoate is used in the hydrogenation of methyl benzoate to benzyl alcohol .
- Method : The Cu/ZnO/Al2O3 catalysts prepared by co-precipitation method were used for the hydrogenation . The effects of reaction temperature, pressure and time were also investigated .
- Results : When the methyl benzoate was hydrogenated over this catalyst at 160 °C and 7 MPa of H2 for 10 h, the conversion of methyl benzoate can reach 93.89% and the selectivity of benzyl alcohol is 88% .
Esterification Catalyst
- Field : Chemistry
- Application : Methyl Benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
- Method : The solid acids of zirconium metal solids fixed with various substances were studied . Zirconium metal catalysts with fixed Ti had the best activity .
- Results : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
Organic Synthesis
- Field : Organic Chemistry
- Application : Methyl Benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
Pesticide
- Field : Agriculture
- Application : Methyl Benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
- Results : Methyl Benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Perfumery
- Field : Cosmetics
- Application : Methyl Benzoate has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree, and it is used in perfumery .
Solvent
Reaction with Grignard Reagent
- Field : Organic Chemistry
- Application : The reaction of methyl benzoate with a Grignard reagent to produce 3-phenyl-3-pentanol .
- Method : The mechanism begins with a carbide nucleophile from the Grignard reagent reacting with the ester carbonyl carbon to form the tetrahedral intermediate .
Synthesis of Other Chemicals
- Field : Organic Chemistry
- Application : Methyl benzoate is used in the synthesis of other chemicals .
- Method : Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate. Nucleophiles attack the carbonyl center, illustrated by hydrolysis with addition of aqueous NaOH to give methanol and sodium benzoate .
Attractant for Insects
- Field : Entomology
- Application : Methyl benzoate is used as a pesticide to attract insects such as orchid bees .
Non-Electric Heat Cost Allocators
Future Directions
While specific future directions for “Methyl 3-(2-cyanophenyl)benzoate” were not found in the search results, it’s worth noting that esters, in general, have sparked interest in their potential as biofuels, particularly for aviation applications due to their high energy density and low freezing point .
properties
IUPAC Name |
methyl 3-(2-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXNZJLIYUWQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362634 | |
| Record name | Methyl 3-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-cyanophenyl)benzoate | |
CAS RN |
168618-65-3 | |
| Record name | Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


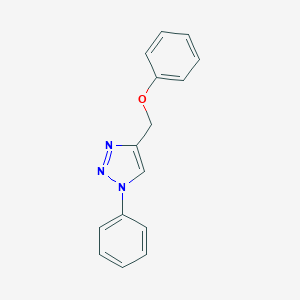
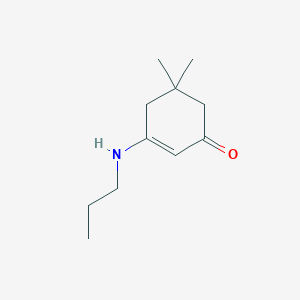
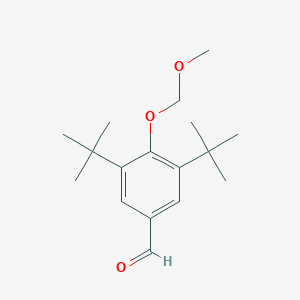


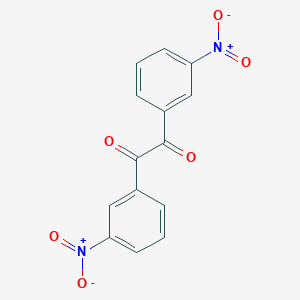
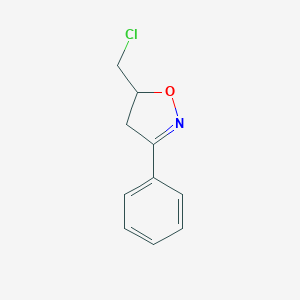
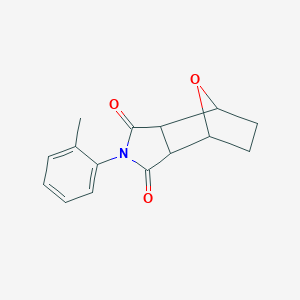
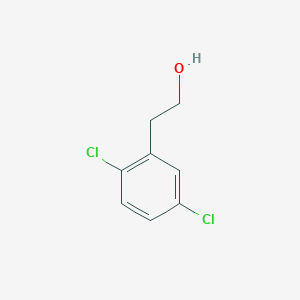
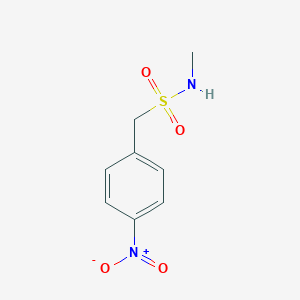
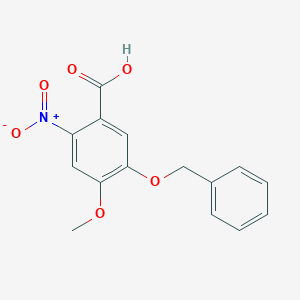
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
